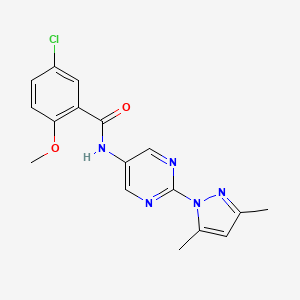

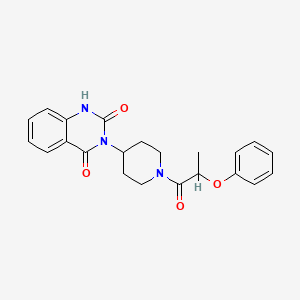

2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is often dysregulated in cancer and inflammatory diseases.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

A novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases the innovative approaches in synthesizing complex molecules. This method involves a reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene, without any prior activation or modification, highlighting the efficiency and versatility of this synthetic route (M. Ziyaadini et al., 2011).

Biological Activity

Research into the biological activities of related compounds, such as 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, offers insights into the potential therapeutic applications of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide. These studies involve the reaction of dimethylamino derivatives with various nucleophiles, leading to compounds with significant anti-inflammatory and antimicrobial effects (Eman A. Ahmed, 2017).

Cytotoxicity Studies

The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrate the potential of these compounds in cancer research. This approach could inform the development and evaluation of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide in similar contexts (Ashraf S. Hassan et al., 2014).

Antimicrobial Activities

The synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety and their subsequent evaluation as antimicrobial agents highlight the compound's potential utility in combating microbial infections. This line of research provides a template for investigating the antimicrobial properties of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide (M. Gouda et al., 2010).

Propiedades

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-11-12-18(14-17(15)3)24(29)23-22(26)21(20-10-6-7-13-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYMNHHNTKYYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride](/img/structure/B2913192.png)

![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)

![6-Acetyl-2-(2-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2913203.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)

![5-(3,5-dimethoxybenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2913205.png)

![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)

![ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913212.png)